REACTION_SMILES
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[Al+3:13].[Cl-:12].[Cl-:14].[Cl-:15].[ClH:16].[OH2:17].[cH:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[n:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6]1)[C:7](=[O:8])[O:9][C:10]2=[O:11]>>[ClH:12].[n:1]1[c:2]([C:10]([OH:9])=[O:11])[c:3]([C:7](=[O:8])[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ncccc21
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccccc1)c1cccnc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |